

# Amiselimod Cell-Based Functional Assays: Application Notes and Protocols

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## Compound of Interest

Compound Name: Amiselimod

Cat. No.: B1664909

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## Introduction

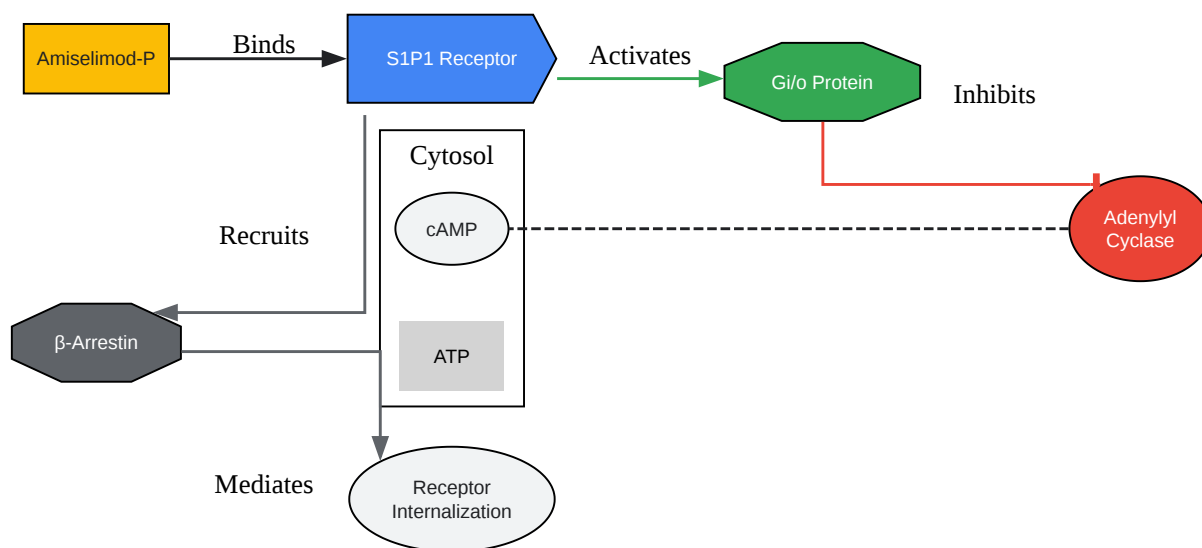
**Amiselimod** (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] As a prodrug, **amiselimod** is converted in vivo to its active phosphate metabolite, **amiselimod-phosphate (amiselimod-P)**, by sphingosine kinases.[1][2] **Amiselimod-P** acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking.[2][3][4] By inducing the internalization of S1P1 receptors on lymphocytes, **amiselimod-P** effectively traps these immune cells within the lymph nodes, preventing their migration to sites of inflammation.[5] This mechanism of action makes **amiselimod** a promising therapeutic candidate for various autoimmune diseases.[2][6]

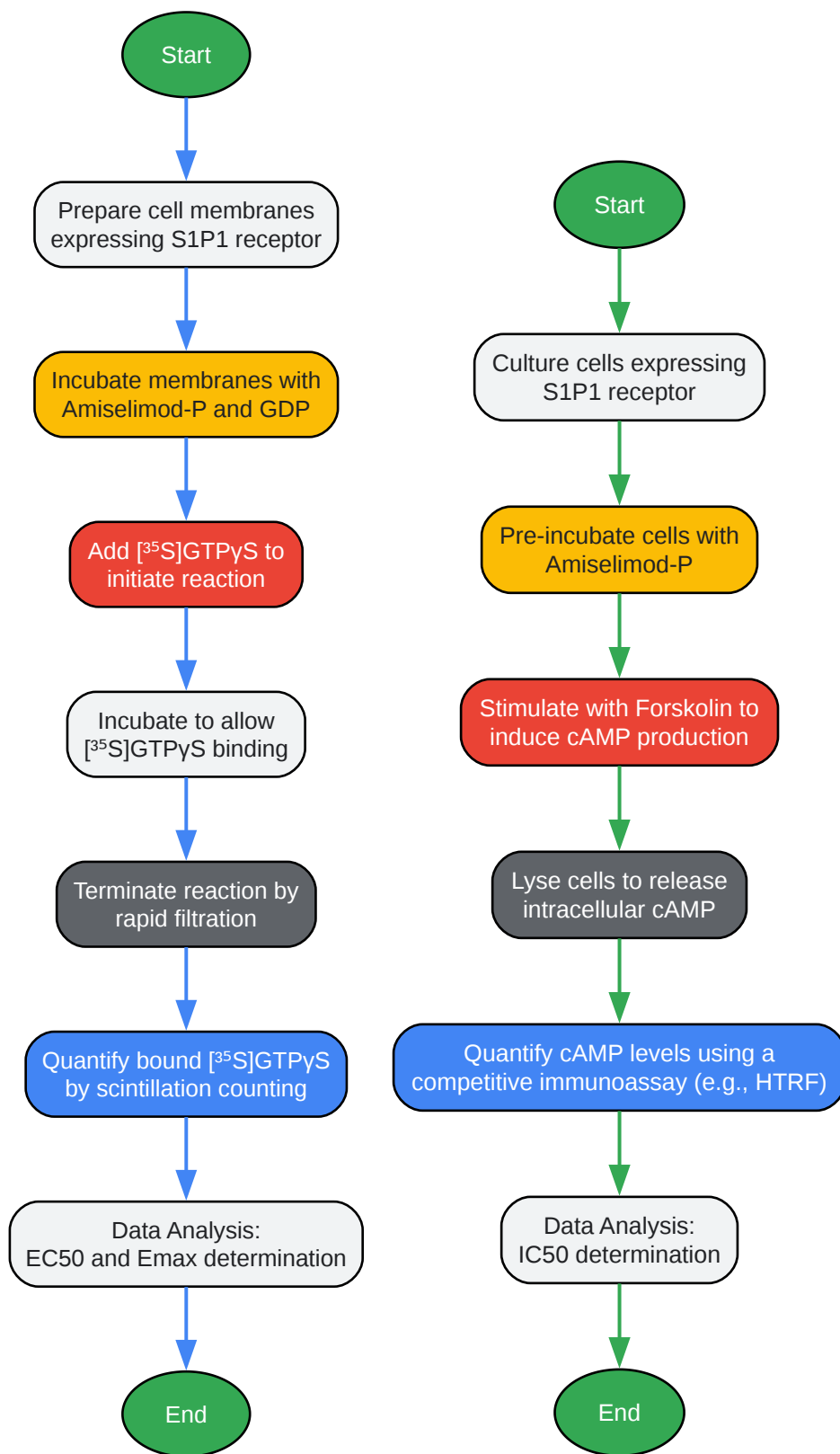
These application notes provide detailed protocols for a suite of cell-based functional assays essential for characterizing the pharmacological activity of **amiselimod** and other S1P1 receptor modulators. The described assays enable the quantification of key parameters such as potency (EC50/IC50) and efficacy, providing a comprehensive understanding of the compound's interaction with the S1P1 receptor and its downstream signaling pathways.

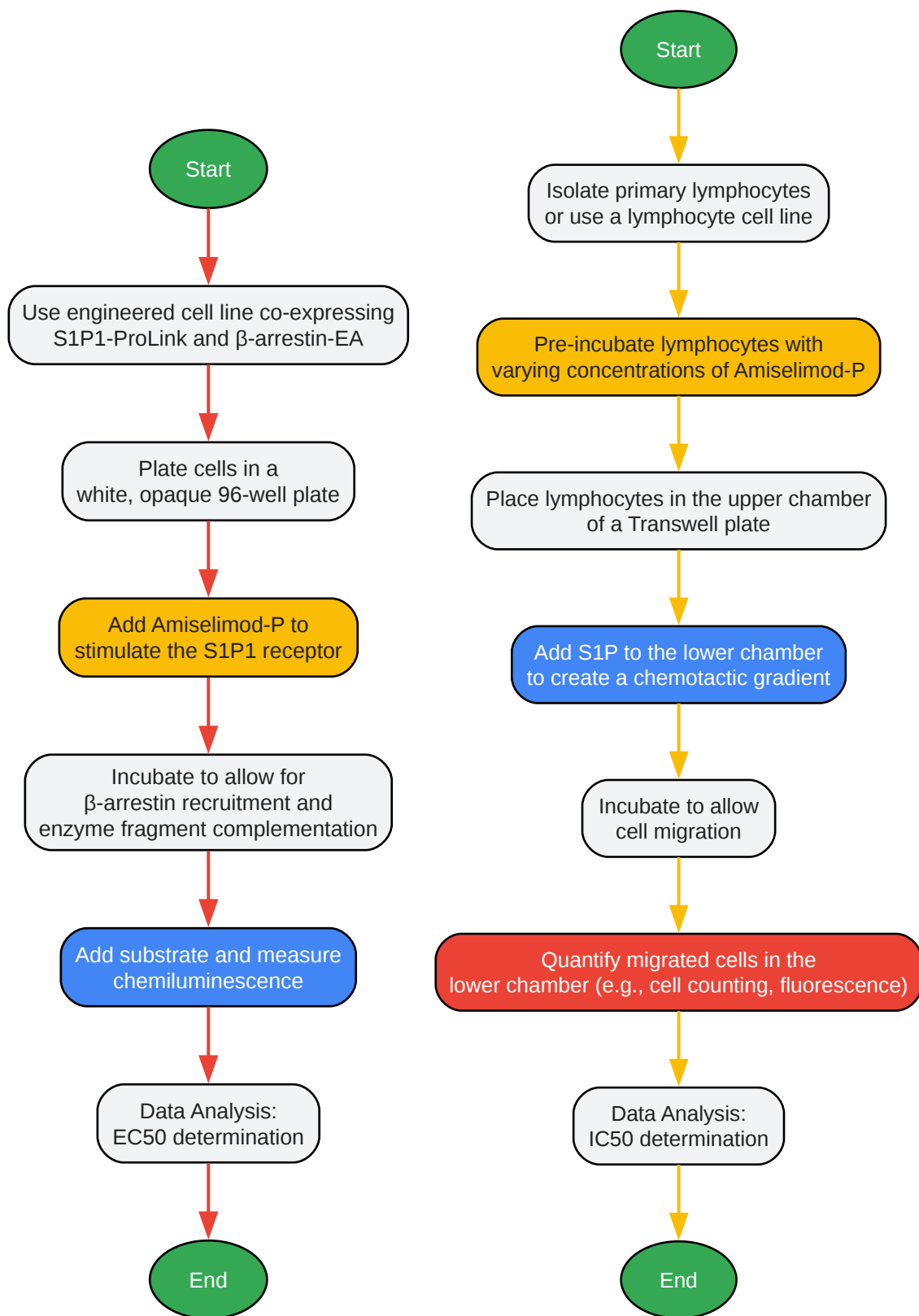
## S1P1 Receptor Signaling Pathway

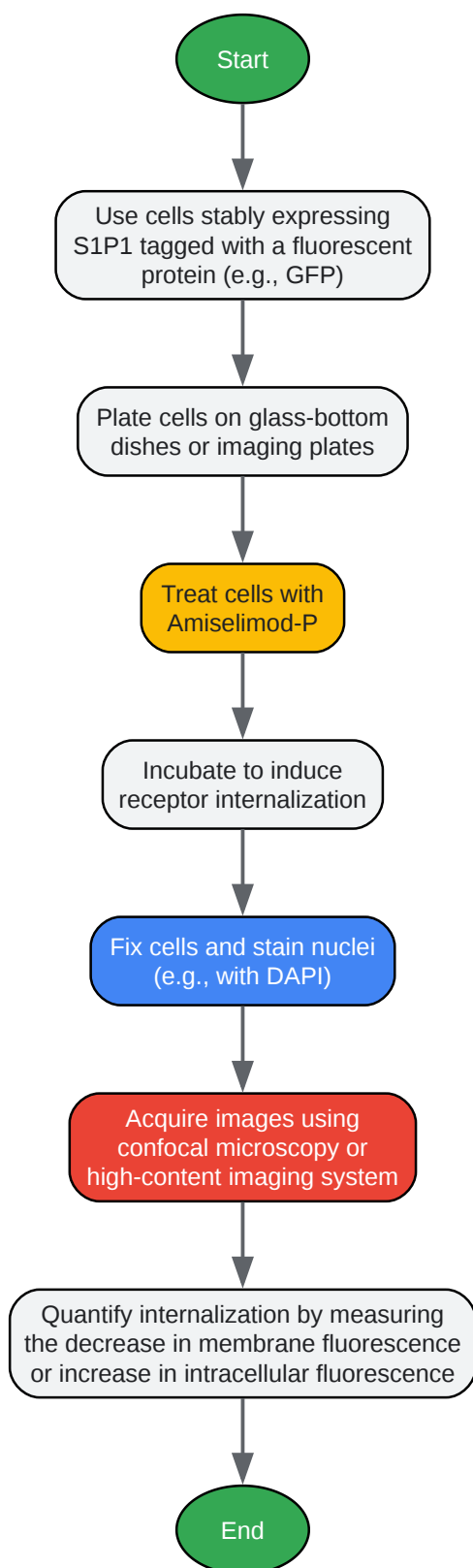
**Amiselimod-P**, the active form of **Amiselimod**, selectively binds to the S1P1 receptor, a Gi-coupled GPCR. This interaction initiates a cascade of intracellular signaling events. The

canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, S1P1 activation can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and stimulate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. Another critical event following agonist binding is the recruitment of  $\beta$ -arrestin, which mediates receptor desensitization and internalization.









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## References

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